1-(Azetidin-3-yl)-3-methylpentan-2-one

Cannabinoid CB1 receptor Anti-obesity Azetidine SAR

1-(Azetidin-3-yl)-3-methylpentan-2-one (CAS 1592332-09-6) is a small-molecule azetidine ketone building block with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol. The compound features a secondary amine within a four-membered azetidine ring linked via a methylene bridge to a 3-methylpentan-2-one moiety, yielding a hydrogen bond donor count of 1, acceptor count of 2, topological polar surface area of 29.1 Ų, and a predicted XLogP3 of 0.9.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13205019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-3-methylpentan-2-one
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)CC1CNC1
InChIInChI=1S/C9H17NO/c1-3-7(2)9(11)4-8-5-10-6-8/h7-8,10H,3-6H2,1-2H3
InChIKeyWNYLQIBSCUMVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-3-methylpentan-2-one (CAS 1592332-09-6): Procurement-Relevant Chemical Profile and Comparator Context


1-(Azetidin-3-yl)-3-methylpentan-2-one (CAS 1592332-09-6) is a small-molecule azetidine ketone building block with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol [1]. The compound features a secondary amine within a four-membered azetidine ring linked via a methylene bridge to a 3-methylpentan-2-one moiety, yielding a hydrogen bond donor count of 1, acceptor count of 2, topological polar surface area of 29.1 Ų, and a predicted XLogP3 of 0.9 [1][2]. It is cataloged as a heterocyclic-substituted 3-alkyl azetidine derivative and has been cross-referenced in patent literature as a cannabinoid CB1 receptor antagonist scaffold (PMID26161824-Compound-158), with an indicated therapeutic focus on obesity [3]. Key commercially available regioisomeric comparators include 1-(azetidin-3-yl)-3-methylpentan-1-one (CAS 1593058-80-0) and 1-(azetidin-3-yl)-2-methylpentan-1-one (CAS 1692604-13-9), which differ in the attachment position of the ketone relative to the azetidine ring and the methyl branching pattern [4].

Why 1-(Azetidin-3-yl)-3-methylpentan-2-one Cannot Be Replaced by Generic Azetidine Ketone Analogs


The four-membered azetidine ring imposes significant conformational constraints, and the precise position of the ketone carbonyl relative to both the azetidine nitrogen and the branched alkyl chain dictates the compound's hydrogen-bonding geometry, metabolic stability, and target engagement profile [1]. In CB1 antagonist programs, even minor regioisomeric shifts—such as moving the ketone from the 2-position to the 1-position of the pentanone chain—have been shown to alter receptor binding affinity by over an order of magnitude within the same structural series [2]. The target compound's 3-methylpentan-2-one substitution pattern introduces a chiral center at the carbon adjacent to the ketone, which can be exploited for stereospecific interactions; commercially supplied analogs lack this precise stereoelectronic arrangement [3]. Procurement of a generic 'azetidine methylpentanone' without specifying the CAS 1592332-09-6 regioisomer risks introducing an inactive or confounding isomer into structure–activity relationship (SAR) studies, as the pharmacological profiles of these closely related compounds are not interchangeable [4].

1-(Azetidin-3-yl)-3-methylpentan-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: Ketone Position Dictates CB1 Antagonist Patent Class Assignment

The target compound maps to 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (PMID26161824-Compound-158), whereas its carbonyl-regioisomer 1-(azetidin-3-yl)-3-methylpentan-1-one maps to 'Heterocyclic-substituted 3-alkyl azetidine derivative 3' (PMID26161824-Compound-160), demonstrating that the patent literature treats these regioisomers as distinct molecular entities with separate structure–activity profiles [1][2]. Both are classified as CB1 antagonists for obesity, but the differentiation in compound numbering indicates that the ketone position (C2 vs C1 of the pentanone chain) yields non-overlapping SAR within the same patent family [1].

Cannabinoid CB1 receptor Anti-obesity Azetidine SAR

Lipophilicity and Permeability Prediction: XLogP3-AA Comparison with Regioisomers

The target compound exhibits a computed XLogP3-AA of 0.9, which is lower than the 1.1 calculated for its regioisomer 1-(azetidin-3-yl)-3-methylpentan-1-one (CAS 1593058-80-0) [1][2]. This 0.2 log unit difference reflects the influence of ketone position on hydrogen-bonding capacity and solvent accessibility, and is predictive of differential passive membrane permeability following Lipinski's framework [1]. The lower XLogP3 of the 2-one isomer suggests reduced non-specific tissue partitioning, a parameter under active optimization in peripherally restricted CB1 antagonist design to minimize central nervous system exposure [3].

Physicochemical profiling Drug-likeness LogP

Hydrogen-Bond Donor/Acceptor Topology and Its Impact on Predicted Solubility

Both the target compound and its 1-one regioisomer share identical hydrogen bond donor (1) and acceptor (2) counts, as well as identical topological polar surface area (TPSA = 29.1 Ų) [1][2]. However, the spatial arrangement of these hydrogen-bonding features differs: in the target compound, the ketone oxygen is positioned on the β-carbon relative to the azetidine ring, whereas in the 1-one regioisomer the ketone is directly attached to the azetidine ring carbon, altering the directionality and steric accessibility of the carbonyl for intermolecular interactions [1]. This geometric distinction, while not captured by scalar TPSA or HBD/HBA counts, can influence crystal packing energy, solubility, and target binding complementarity [3].

Solubility prediction Hydrogen bonding Drug design

Chiral Center and Stereochemical Purity Implications for SAR Reproducibility

The target compound contains one undefined atom stereocenter at the carbon bearing the methyl group on the pentanone chain (C3 of the 3-methylpentan-2-one moiety) [1]. Commercial sourcing data indicate that the compound is supplied as a racemic mixture at 95% purity, with pricing from Enamine at $741/0.1g [2]. In contrast, the 1-one regioisomer (CAS 1593058-80-0) is also supplied as a racemate at 95% purity by the same vendor but at a higher price point of $867/0.1g, representing a 17% cost premium for the alternative regioisomer [3]. For laboratories requiring enantioenriched material, the target compound's undefined stereocenter necessitates chiral separation; the absence of defined stereochemistry in the commercial product means that stereochemical identity must be independently verified prior to use in enantioselective SAR campaigns [1].

Stereochemistry Chiral resolution Enantiomeric purity

Predicted pKa and Ionization State Differentiation at Physiological pH

The target compound carries a predicted pKa of 10.61 ± 0.40 (for the azetidine secondary amine), indicating that the azetidine nitrogen remains predominantly protonated at physiological pH 7.4, with the fraction of neutral free base estimated at <0.1% [1]. This high basicity is consistent across the simple azetidine class; however, the inductive effect of the β-ketone in the target compound may subtly modulate the nitrogen lone-pair availability compared to the α-ketone regioisomer, for which analogous pKa data are not publicly reported but are expected to differ due to through-bond electronic effects [2]. The predicted pKa value directly impacts salt-form selection, logD at pH 7.4, and the compound's behavior in biological assays conducted at different pH conditions.

pKa prediction Ionization state ADME

1-(Azetidin-3-yl)-3-methylpentan-2-one: Evidence-Backed Application Scenarios for Scientific Procurement


CB1 Receptor Antagonist Lead Optimization Programs Targeting Peripheral Restriction

Investigators pursuing peripherally restricted CB1 antagonists for obesity should select 1-(azetidin-3-yl)-3-methylpentan-2-one specifically, as it is annotated in DrugMAP and TTD databases as 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (Compound-158 within the PMID26161824 patent family) [1]. The compound's predicted XLogP3 of 0.9—lower than the 1.1 value of the 1-one regioisomer—supports a design hypothesis of reduced passive CNS distribution, a critical parameter in avoiding the adverse neuropsychiatric effects observed with first-generation CB1 antagonists such as rimonabant [2]. Procurement of the correct regioisomer ensures SAR continuity with patented compound series and avoids confounding biological data from inactive isomers.

Enantioselective SAR Exploration of Chiral Azetidine Building Blocks

The compound's single undefined stereocenter at the carbon adjacent to the ketone carbonyl provides an entry point for enantioselective synthesis and chiral SAR studies [1]. Unlike the achiral 1-one regioisomer (CAS 1593058-80-0), the target compound can be resolved into enantiomers that may exhibit differential CB1 binding or functional activity. At a commercial price of $741 per 0.1g (95% purity, racemic), it offers a 17% cost advantage over the 1-one analog, making it the more economical choice for initial chiral separation method development and preliminary enantiomer activity screening [2]. Laboratories must implement chiral HPLC or SFC methods to verify enantiomeric purity prior to biological testing.

Physicochemical Profiling and Formulation Pre-Development Studies

With a predicted pKa of 10.61, the azetidine nitrogen of the target compound is quantitatively protonated at physiological and formulation-relevant pH ranges, directly informing salt selection (e.g., hydrochloride) and pH-solubility profiling [1]. The compound's computational descriptors—MW 155.24, HBD 1, HBA 2, TPSA 29.1 Ų, XLogP3 0.9—place it within lead-like chemical space, making it suitable as a core scaffold for property-guided optimization [2]. When compared to the 1-one regioisomer, which shares identical scalar HBD/HBA/TPSA but differs in 3D carbonyl orientation, the target compound offers distinguishable solubility and crystal engineering properties that must be evaluated empirically during pre-formulation [3].

Synthetic Chemistry: Azetidine Ring Functionalization and Diversification

The target compound's azetidine secondary amine is amenable to N-alkylation, N-acylation, and N-sulfonylation chemistries, making it a versatile intermediate for library synthesis. The methylene bridge between the azetidine ring and the ketone provides a degree of conformational flexibility not present in the 1-one regioisomer, where the carbonyl is directly conjugated to the azetidine ring [1]. This flexibility may facilitate downstream diversification into patent-exemplified CB1 antagonist chemotypes exemplified in the PMID26161824 review, which describes substituted azetidine derivatives incorporating heteroaryl appendages off the azetidine nitrogen [2]. The reported synthesis and purity specification of 95% from commercial suppliers (Enamine, Leyan) provides adequate starting material quality for multi-step synthetic sequences [3].

Quote Request

Request a Quote for 1-(Azetidin-3-yl)-3-methylpentan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.